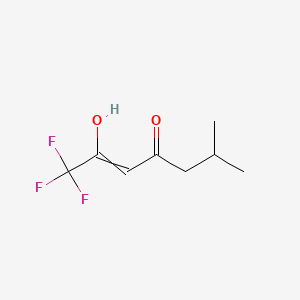![molecular formula C16H14F3N3O3S B12449219 2-Amino-7-Trifluoromethyl-5-(3,4,5-trimethoxyphenyl)thiazolo-[4,5-b]-pyridine](/img/structure/B12449219.png)
2-Amino-7-Trifluoromethyl-5-(3,4,5-trimethoxyphenyl)thiazolo-[4,5-b]-pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-7-Trifluoromethyl-5-(3,4,5-trimethoxyphenyl)thiazolo-[4,5-b]-pyridine is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a thiazolo-pyridine core, which is substituted with amino, trifluoromethyl, and trimethoxyphenyl groups, contributing to its distinct chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-7-Trifluoromethyl-5-(3,4,5-trimethoxyphenyl)thiazolo-[4,5-b]-pyridine typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, starting with a pyridine derivative, the introduction of the thiazole ring can be achieved through cyclization reactions involving sulfur-containing reagents. The trifluoromethyl and trimethoxyphenyl groups are usually introduced through nucleophilic substitution reactions using corresponding halides or other suitable reagents.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability. The reaction conditions, such as temperature, pressure, and solvent choice, are meticulously controlled to achieve the desired product with minimal by-products.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-7-Trifluoromethyl-5-(3,4,5-trimethoxyphenyl)thiazolo-[4,5-b]-pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions are common, where the trifluoromethyl or trimethoxyphenyl groups can be replaced with other substituents under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides, aryl halides, and other electrophiles are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, altering the compound’s properties.
Aplicaciones Científicas De Investigación
2-Amino-7-Trifluoromethyl-5-(3,4,5-trimethoxyphenyl)thiazolo-[4,5-b]-pyridine has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent due to its unique chemical structure and reactivity.
Industry: It is used in the development of advanced materials and as a precursor for various industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Amino-7-Trifluoromethyl-5-(3,4,5-trimethoxyphenyl)thiazolo-[4,5-b]-pyridine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The trifluoromethyl and trimethoxyphenyl groups contribute to its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole
- 4-Amino-2-trifluoromethylpyrimidine
- 5-(Trifluoromethyl)-4-{[(E)-(3,4,5-trimethoxyphenyl)methylidene]amino}-1,2,4-triazole-3-thiol
Uniqueness
Compared to similar compounds, 2-Amino-7-Trifluoromethyl-5-(3,4,5-trimethoxyphenyl)thiazolo-[4,5-b]-pyridine stands out due to its thiazolo-pyridine core, which imparts unique chemical properties and reactivity. The presence of trifluoromethyl and trimethoxyphenyl groups further enhances its potential for diverse applications, making it a valuable compound in scientific research.
Propiedades
Fórmula molecular |
C16H14F3N3O3S |
|---|---|
Peso molecular |
385.4 g/mol |
Nombre IUPAC |
7-(trifluoromethyl)-5-(3,4,5-trimethoxyphenyl)-[1,3]thiazolo[4,5-b]pyridin-2-amine |
InChI |
InChI=1S/C16H14F3N3O3S/c1-23-10-4-7(5-11(24-2)12(10)25-3)9-6-8(16(17,18)19)13-14(21-9)22-15(20)26-13/h4-6H,1-3H3,(H2,20,21,22) |
Clave InChI |
MKBPURLUNOUZCQ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC(=C1OC)OC)C2=NC3=C(C(=C2)C(F)(F)F)SC(=N3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl (1S,8R)-bicyclo[6.1.0]non-4-ene-9-carboxylate](/img/structure/B12449141.png)


![N-[(2E)-3-Phenylprop-2-EN-1-YL]cyclopropanamine hydrochloride](/img/structure/B12449152.png)

![5-[(4-Bromophenyl)amino]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12449168.png)
![N-(4-chlorophenyl)-2-{[4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12449170.png)
![(1R,2S)-2-({2-[(4-{[(2-methylphenyl)carbonyl]amino}phenyl)carbonyl]hydrazinyl}carbonyl)cyclohexanecarboxylic acid](/img/structure/B12449185.png)
![3-Amino-3-[5-(3-chloro-4-methoxyphenyl)furan-2-yl]propanamide](/img/structure/B12449194.png)
![N-[4-(benzyloxy)phenyl]-N'-(tricyclo[3.3.1.1~3,7~]dec-1-yl)butanediamide](/img/structure/B12449197.png)
![1-[4-(6-Methyl-1,3-benzothiazol-2-yl)phenyl]-3-tricyclo[3.3.1.1~3,7~]dec-1-ylurea](/img/structure/B12449202.png)
![N-(4-{[(E)-(2-hydroxy-3,5-dinitrophenyl)methylidene]amino}phenyl)benzamide](/img/structure/B12449206.png)
![2-[(5-Bromo-2-fluorophenyl)methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one](/img/structure/B12449208.png)
![1-[4-(3-Chlorophenyl)piperazin-1-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one](/img/structure/B12449210.png)
